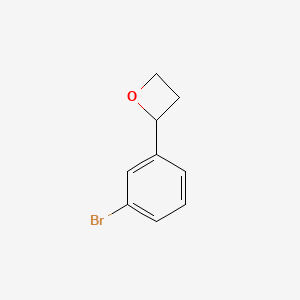
2-(3-Bromophenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)oxetane is a chemical compound characterized by a four-membered oxetane ring attached to a 3-bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)oxetane typically involves the formation of the oxetane ring through epoxide opening or cyclization reactions. One common method is the reaction of 3-bromophenylacetaldehyde with trimethyloxosulfonium iodide to form the oxetane ring . Another approach involves the use of sodium anion of an NTs-sulfoximine to achieve the cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxide ring-opening reactions using dimethyloxosulfonium methylide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction: The oxetane ring can be opened or modified through oxidation or reduction reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Epoxide Ring Opening: Employs dimethyloxosulfonium methylide and moderate heating.
Major Products:
- Substituted phenyl oxetanes
- Various oxetane derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-(3-Bromophenyl)oxetane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)oxetane involves its ability to act as a hydrogen-bond acceptor and donor due to the strained C−O−C bond angle in the oxetane ring . This property allows it to interact with various molecular targets and pathways, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Oxetanocin A: An antiviral compound with a similar oxetane ring structure.
Thromboxane A2: A compound involved in platelet aggregation with an oxetane ring.
Mitrephorone A: A natural product with neurotrophic activity containing an oxetane ring.
Uniqueness: 2-(3-Bromophenyl)oxetane is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization compared to other oxetane-containing compounds .
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(3-bromophenyl)oxetane |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9H,4-5H2 |
InChI Key |
UDLDGMXHWQOQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















